molecular formula C5H11NaO3S B1260012 Sodium 1-pentanesulfonate CAS No. 22767-49-3

Sodium 1-pentanesulfonate

Cat. No. B1260012
CAS RN: 22767-49-3
M. Wt: 174.2 g/mol
InChI Key: ROBLTDOHDSGGDT-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of sodium 1-pentanesulfonate involves chemical processes that convert simpler molecules into this more complex form. A related compound, sodium bicyclo[1.1.1]pentanesulfinate, is synthesized from commercially available precursors through a four-step procedure without the need for column chromatography or crystallization. This synthesis method highlights the practical approaches to creating structurally similar sulfonate compounds, underscoring the versatility and utility of sodium sulfonates in chemical synthesis (Bär, Gross, Nieger, & Bräse, 2020).

Molecular Structure Analysis

Molecular structure analysis of this compound and its analogs provides insight into their physical and chemical properties. The structure is characterized by a sulfonate group attached to a pentane chain, which significantly influences its solubility and reactivity. For example, the solubility of ethane in aqueous solutions of this compound demonstrates the surfactant nature of this compound, which can alter the solubility of gases in water (Calhoun & King, 2007).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including those that lead to the creation of thiosulfonates and sulfones. Its reactivity is leveraged in the synthesis of complex molecules, where it can act as a precursor or a catalyst. For instance, the use of sodium sulfinates in the synthesis of thiosulfonates through a CuI-catalyzed reductive coupling showcases the role of this compound and related compounds in facilitating chemical transformations (Zhao, Liu, & Zhang, 2017).

Physical Properties Analysis

The physical properties of this compound, such as solubility, density, and phase behavior, are critical for its applications in research and industry. Its solubility in water and organic solvents makes it a valuable component in the formulation of chemical solutions and reactions. The detailed study on the solubility of ethane in aqueous solutions of this compound provides valuable data on how the length of the alkyl chain affects its surfactant properties, impacting the solubility of non-polar molecules in aqueous environments (Calhoun & King, 2007).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with other compounds, its stability under various conditions, and its role in chemical synthesis, are foundational to its utility in the chemical sciences. Its ability to act as a surfactant, affecting the behavior of other molecules in solution, and its use in the synthesis of complex organic molecules, highlight its versatile chemical nature. The synthesis of thiosulfonates via CuI-catalyzed reductive coupling using sodium sulfinates exemplifies the application of this compound in producing valuable chemical intermediates (Zhao, Liu, & Zhang, 2017).

Scientific Research Applications

1. Role in Surfactant Solutions and Micelle Formation

Sodium 1-pentanesulfonate has been studied for its behavior in surfactant solutions. In a study by Sostaric et al. (2016), it was observed that this compound, among other surfactants, showed emission from electronically excited sodium atoms when exposed to ultrasound in aqueous solutions. This finding is significant in understanding the interactions of surfactants at the gas-solution interface of bubbles generated by ultrasound (Sostaric, Ashokkumar, & Grieser, 2016). Additionally, research by Calhoun and King (2007) on the solubility of ethane in aqueous solutions of this compound revealed insights into the behavior of surfactants below and above the critical micelle concentration (Calhoun & King, 2007).

2. Applications in Analytical Techniques

In analytical chemistry, this compound is used to improve the separation efficiency of compounds. Yue and Cao (2021) demonstrated the use of this compound as an ion pair additive in supercritical fluid chromatography, greatly enhancing the separation of polar alkaloids (Yue & Cao, 2021). This reflects its importance in refining analytical methods for complex mixtures.

3. Interaction with Micelles and Microemulsions

The interaction of this compound with micelles and microemulsions has been a subject of research. A study by Yang et al. (2007) on the sonolysis of aqueous solutions of this compound under different ultrasonic frequencies provided insights into the adsorption of surfactants at the gas/solution interface of cavitation bubbles (Yang, Sostaric, Rathman, Kuppusamy, & Weavers, 2007).

Safety and Hazards

Sodium 1-pentanesulfonate may cause skin irritation and serious eye irritation . Inhalation may cause respiratory irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to handle it in accordance with good industrial hygiene and safety practice .

properties

IUPAC Name

sodium;pentane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H12O3S.Na/c1-2-3-4-5-9(6,7)8;/h2-5H2,1H3,(H,6,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBLTDOHDSGGDT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35452-30-3 (Parent)
Record name 1-Pentanesulfonic acid, sodium salt (1:1)
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DSSTOX Substance ID

DTXSID5066825
Record name 1-Pentanesulfonic acid, sodium salt
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White solid; [EMD MSDS]
Record name 1-Pentanesulfonic acid, sodium salt
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CAS RN

22767-49-3
Record name 1-Pentanesulfonic acid, sodium salt (1:1)
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Record name 1-Pentanesulfonic acid, sodium salt (1:1)
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Record name 1-Pentanesulfonic acid, sodium salt
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Record name Sodium pentane-1-sulphonate monohydrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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